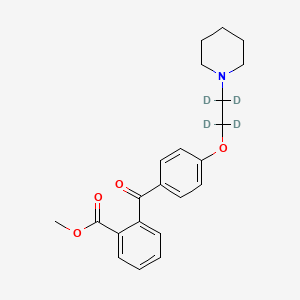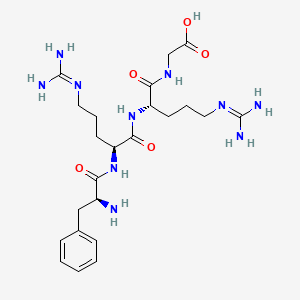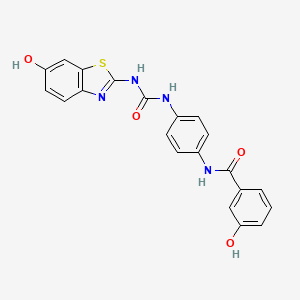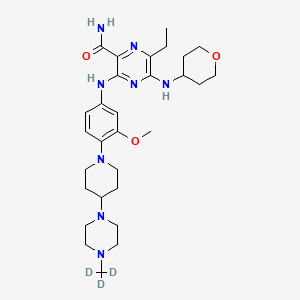
Gilteritinib-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gilteritinib-d3 is a deuterated form of Gilteritinib, a potent and selective tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Gilteritinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gilteritinib-d3 involves the incorporation of deuterium atoms into the Gilteritinib molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Gilteritinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their pharmacological properties and potential therapeutic applications .
科学的研究の応用
Gilteritinib-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Gilteritinib in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Gilteritinib.
Drug Development: This compound is used in the development of new drugs targeting FLT3 mutations in AML.
Biological Research: It is used to study the biological effects of Gilteritinib on cancer cells and other biological systems.
作用機序
Gilteritinib-d3 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the growth and survival of cancer cells. By binding to the FLT3 receptor, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, this compound inhibits other tyrosine kinases such as AXL and ALK, contributing to its anti-cancer effects .
類似化合物との比較
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in clinical trials for AML.
Uniqueness of Gilteritinib-d3
This compound is unique due to its high selectivity and potency against FLT3 mutations. Unlike other FLT3 inhibitors, this compound has shown greater efficacy in overcoming resistance mechanisms and has a favorable safety profile . Its deuterated form allows for more precise pharmacokinetic studies, providing valuable insights into the drug’s metabolism and action .
特性
分子式 |
C29H44N8O3 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC名 |
6-ethyl-3-[3-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i2D3 |
InChIキー |
GYQYAJJFPNQOOW-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC |
正規SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


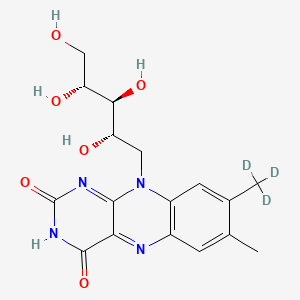
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

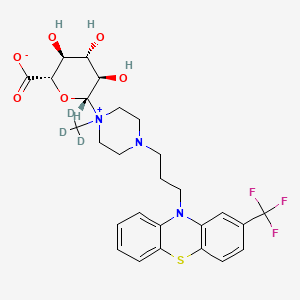
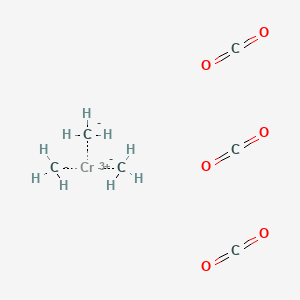
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
